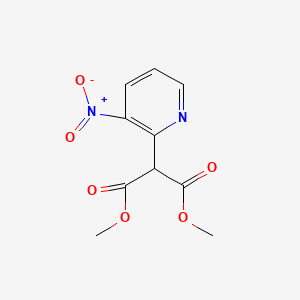

Dimethyl 2-(3-nitropyridin-2-yl)malonate

Description

Contextualization of Pyridine-Based Malonate Derivatives in Heterocyclic Synthesis Research

Pyridine (B92270) and its derivatives are fundamental scaffolds in organic and medicinal chemistry. rsc.orgnih.gov The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a core component in numerous natural products, pharmaceuticals, and agrochemicals. rsc.orgpharmaguideline.com Its unique electronic properties, including the electron-withdrawing nature of the nitrogen atom, make the ring system susceptible to specific chemical modifications and allow it to act as a hydrogen bond acceptor, which is crucial for biological interactions. nih.govnih.gov

When a malonate ester functional group is attached to a pyridine ring, it creates a class of compounds known as pyridine-based malonate derivatives. These derivatives are highly valued in heterocyclic synthesis for several reasons:

Versatility in Cyclization: The malonate moiety is a classic 1,3-dicarbonyl synthon, which is an ideal precursor for forming a wide range of five- and six-membered rings through cyclocondensation reactions. nih.gov

Reactive Methylene (B1212753) Group: The central carbon of the malonate group is flanked by two carbonyl groups, making its protons acidic and easily removable by a base. This facilitates the formation of a nucleophilic carbanion, which can readily participate in carbon-carbon bond-forming reactions.

Functional Group Handle: The ester groups of the malonate can be hydrolyzed to carboxylic acids, reduced to alcohols, or converted into amides, providing numerous pathways for further molecular elaboration.

The combination of the pyridine core with the malonate functional group allows chemists to construct complex fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines, and other polycyclic structures that are often investigated for their pharmacological potential. nih.govresearchgate.net

Academic Significance of Dimethyl 2-(3-nitropyridin-2-yl)malonate as a Synthetic Scaffold

The academic significance of this compound stems from the specific arrangement of its functional groups. The presence of a nitro group at the 3-position of the pyridine ring has a profound electronic influence, enhancing the compound's utility as a synthetic scaffold.

Key structural features and their implications include:

Electron-Deficient Ring: The strongly electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective introduction of nucleophiles at specific positions.

Activated Leaving Groups: In precursors like 2-chloro-3-nitropyridine (B167233), the nitro group facilitates the displacement of the chlorine atom by the dimethyl malonate anion, which is a common route for synthesizing the title compound.

Precursor to Amines: The nitro group can be chemically reduced to an amino group (NH2). This transformation is a critical step in many synthetic pathways, as the resulting aminopyridine derivative opens up a new set of possible reactions, such as diazotization or amide bond formation, enabling the synthesis of diverse fused heterocyclic systems.

This compound serves as a valuable intermediate for building molecules with specific three-dimensional structures and electronic properties, making it a subject of interest in synthetic methodology development.

Overview of Principal Research Domains Pertaining to this compound

Research involving this compound and related nitropyridine malonates is primarily concentrated in the field of synthetic organic chemistry, with a strong emphasis on the creation of novel heterocyclic compounds. The principal research domains include:

Medicinal Chemistry and Drug Discovery: A major focus is the use of this compound as a starting material for the synthesis of novel molecular frameworks that can be screened for biological activity. The resulting complex heterocycles are often investigated as potential anticancer, antibacterial, or anti-inflammatory agents. researchgate.netresearchgate.net The pyridine nucleus is a well-established "privileged scaffold" found in many FDA-approved drugs. rsc.org

Multicomponent Reactions (MCRs): Dimethyl malonate and its derivatives are frequently employed in MCRs, where multiple starting materials are combined in a single step to form complex products efficiently. semanticscholar.org This approach is central to green chemistry and is used to rapidly generate libraries of compounds for high-throughput screening.

Synthesis of Fused Heterocycles: The compound is an ideal precursor for synthesizing fused-ring systems. nih.govmdpi.com Through intramolecular cyclization reactions, researchers can construct bicyclic and polycyclic molecules where the pyridine ring is fused with another heterocyclic ring, leading to novel chemical entities with unique properties.

The table below summarizes the key reactive sites of the molecule and their significance in these research domains.

| Functional Group | Position | Role in Synthesis | Principal Research Domain |

| Dimethyl Malonate | 2 | Nucleophilic carbon for C-C bond formation; Precursor for cyclization. | Heterocyclic Synthesis, Multicomponent Reactions |

| Nitro Group | 3 | Activates the ring for nucleophilic substitution; Can be reduced to an amine. | Medicinal Chemistry, Functional Materials |

| Pyridine Nitrogen | 1 | Influences ring electronics; Acts as a base or hydrogen bond acceptor. | Drug Discovery, Supramolecular Chemistry |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(3-nitropyridin-2-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-17-9(13)7(10(14)18-2)8-6(12(15)16)4-3-5-11-8/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJBYLKQNZJCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381972 | |

| Record name | Dimethyl 2-(3-nitropyridin-2-yl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727529 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

173417-34-0 | |

| Record name | Dimethyl 2-(3-nitropyridin-2-yl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Dimethyl 2 3 Nitropyridin 2 Yl Malonate

Nucleophilic Aromatic Substitution (SNAr) Reactivity Profile

The pyridine (B92270) ring in Dimethyl 2-(3-nitropyridin-2-yl)malonate is electron-deficient, a characteristic that is intensified by the powerful inductive and resonance effects of the nitro group. nih.govmdpi.com This electron deficiency makes the aromatic system susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. nih.gov In these reactions, a nucleophile attacks the aromatic ring, leading to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. nih.govnih.gov Subsequent rearomatization through the expulsion of a leaving group yields the substituted product.

The regiochemical outcome of nucleophilic attack on the pyridine ring is governed by the positions of the activating groups.

In many nitropyridine systems, the nitro group itself can be displaced by a nucleophile. Research on related 2-substituted-3-nitropyridines has demonstrated that the 3-NO₂ group can be selectively substituted. nih.gov This is particularly evident in reactions with soft nucleophiles, such as those based on sulfur. nih.gov For instance, studies on 2-methyl-3-nitropyridines reacting with various thiols show a predominant formation of 3-thioether products, indicating the departure of the nitro group as a nitrite (B80452) anion. nih.gov This pathway represents a significant reactive profile for this compound.

The regioselectivity of SNAr reactions on pyridine derivatives is well-established. Nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (C-2, C-4, and C-6) because the electronegative nitrogen can stabilize the negative charge in the Meisenheimer intermediate through resonance. echemi.com In the case of this compound, the C-2 position is already occupied. Therefore, nucleophilic attack on the ring carbon atoms would be directed towards the C-4 and C-6 positions.

The chemoselectivity, or the specific reaction pathway chosen, often depends on the nature of the incoming nucleophile. researchgate.net Anionic oxygen, nitrogen, and sulfur nucleophiles tend to favor the substitution of the nitro group at the C-3 position. nih.govresearchgate.net In contrast, some carbon-based nucleophiles may lead to dearomatization of the pyridine ring by forming stable 1,2- or 1,4-addition products instead of undergoing substitution. nih.govresearchgate.net

The nitro group plays a crucial dual role in the SNAr reactivity of this compound.

Activating Group: As one of the strongest electron-withdrawing groups, the nitro moiety significantly depletes the electron density of the pyridine ring. nih.gov This activation is essential for facilitating the initial attack by a nucleophile, which is typically the rate-determining step in the SNAr mechanism. echemi.com

Leaving Group (Nucleofuge): The nitro group can also serve as a competent leaving group. In certain contexts, particularly in 3-nitropyridine (B142982) systems, the 3-NO₂ group has been shown to be a more effective nucleofuge than halogen atoms, such as chlorine or bromine, located at other positions on the ring. nih.gov This capacity to be displaced is a key feature of the compound's reactivity profile.

The reaction of this compound with a variety of nucleophiles underscores its synthetic versatility.

Sulfur Nucleophiles: Reactions involving sulfur nucleophiles, such as thiols, proceed under mild conditions and exhibit high regioselectivity for the substitution of the 3-nitro group. nih.gov This provides a reliable method for the synthesis of 3-thio-substituted pyridine derivatives.

Nitrogen and Oxygen Nucleophiles: Anionic nitrogen and oxygen nucleophiles generally follow a similar reaction pathway, displacing the nitro group to form new C-N or C-O bonds at the C-3 position. researchgate.net Vicarious nucleophilic substitution (VNS) reactions using aminating agents like hydroxylamine (B1172632) can introduce amino groups at positions activated by the nitro group, typically para to it (C-6). rsc.org

Carbon Nucleophiles: The malonate moiety itself is a carbon-based functional group, and its installation at the C-2 position is indicative of the ring's susceptibility to carbon nucleophiles. nih.gov Further reactions with other carbon nucleophiles, such as sulfonyl-stabilized carbanions, can lead to C-H alkylation via VNS. nih.govacs.org However, as noted earlier, certain carbon nucleophiles may favor addition over substitution, leading to dihydropyridine (B1217469) derivatives. nih.gov

The table below summarizes the observed reactivity of model 3-nitropyridine compounds with sulfur nucleophiles, which is predictive of the behavior of this compound.

| Reactant (2-R-3-nitropyridine) | Nucleophile (Thiol) | Product (Selective 3-NO₂ Substitution) | Reference |

|---|---|---|---|

| 2-methyl-3,5-dinitropyridine | BnSH (Benzyl Mercaptan) | 2-methyl-3-(benzylthio)-5-nitropyridine | nih.gov |

| 2-methyl-5-chloro-3-nitropyridine | 4-MeC₆H₄SH (p-Thiocresol) | 5-chloro-2-methyl-3-(p-tolylthio)pyridine | nih.gov |

| 2-methyl-5-bromo-3-nitropyridine | EtSH (Ethanethiol) | 5-bromo-3-(ethylthio)-2-methylpyridine | nih.gov |

Substitution Patterns on the Pyridine Ring System

Chemical Transformations of the Nitro Moiety

Beyond its role in SNAr reactions, the nitro group itself is a versatile functional handle that can undergo various chemical transformations. The most fundamental of these is reduction, which can be controlled to yield several different functionalities. nih.gov This allows for the conversion of the electron-withdrawing nitro group into an electron-donating amino group, thereby completely altering the electronic character and subsequent reactivity of the pyridine ring. These transformations are pivotal for the synthesis of a wide array of complex heterocyclic structures.

The table below outlines the primary reduction pathways for an aromatic nitro group.

| Transformation | Resulting Functional Group | General Conditions | Reference |

|---|---|---|---|

| Partial Reduction | Nitroso (-NO) | Controlled reduction (e.g., electrochemical methods) | nih.gov |

| Partial Reduction | Oxime (=NOH) | Reduction of a primary nitroalkane derivative (via Nef reaction intermediates) | nih.gov |

| Complete Reduction | Amino (-NH₂) | Catalytic hydrogenation (e.g., H₂, Pd/C) or metals in acid (e.g., Sn, HCl) | nih.gov |

Reduction Reactions to Amino Derivatives

The reduction of the nitro group in this compound to form amino derivatives is a key transformation, yielding synthetically useful intermediates. This process can be achieved through various reducing agents, with catalytic hydrogenation being a common and efficient method.

Catalytic Hydrogenation: The use of hydrogen gas in the presence of a palladium catalyst is a frequently employed method for the reduction of nitro groups. This reaction typically proceeds under mild conditions and offers high yields of the corresponding amino compound, Dimethyl 2-(3-aminopyridin-2-yl)malonate.

Other reducing agents that can be utilized include tin(II) chloride in hydrochloric acid. The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, electrochemical reduction in an acidic solution has also been reported as a method for preparing 3-aminopyridines from 3-nitropyridines. google.com

The resulting amino derivative, Dimethyl 2-(3-aminopyridin-2-yl)malonate, is a valuable precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. The amino group, being a strong activating group, facilitates further functionalization of the pyridine ring.

| Reaction Type | Reagents/Catalysts | Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Dimethyl 2-(3-aminopyridin-2-yl)malonate | High yield, mild conditions |

| Chemical Reduction | Tin(II) chloride (SnCl₂), HCl | Dimethyl 2-(3-aminopyridin-2-yl)malonate | Alternative to catalytic hydrogenation |

| Electrochemical Reduction | Acidic solution | 3-aminopyridine derivatives | Controlled reduction potential |

Formation and Reactivity of Nitro Group-Derived Intermediates

The reduction of the nitro group on the pyridine ring can proceed through several intermediates, the nature of which depends on the reaction conditions and the reducing agent employed. numberanalytics.com The initial step in the reduction often involves the formation of a nitroso compound, which is then further reduced to a hydroxylamine. numberanalytics.com This hydroxylamine intermediate can then be reduced to the final amine product. numberanalytics.com

Transformations of the Malonate Ester Functionality

The malonate ester portion of this compound provides a handle for a variety of chemical transformations, including hydrolysis, decarboxylation, and reactions with electrophiles.

Hydrolysis to Dicarboxylic Acid Forms

The dimethyl ester groups of the malonate functionality can be hydrolyzed to the corresponding dicarboxylic acid, 2-(3-nitropyridin-2-yl)malonic acid, under either acidic or basic conditions. Aqueous sodium hydroxide (B78521) or hydrochloric acid are commonly used for this transformation. The resulting dicarboxylic acid is a key intermediate for further synthetic modifications, such as decarboxylation reactions.

Decarboxylation Reactions and Their Applications

Decarboxylation of the malonic acid derivative, obtained from hydrolysis, or in some cases directly from the malonate ester, leads to the formation of a substituted acetic acid derivative. This reaction is typically achieved by heating the dicarboxylic acid. The resulting product, 2-(3-nitropyridin-2-yl)acetic acid, and its ester derivatives are valuable synthons.

A common application of this decarboxylation is in the Krapcho decarboxylation, where heating a malonic ester in a dipolar aprotic solvent like DMSO, often with a salt such as sodium chloride, directly yields the decarboxylated product. lookchemmall.com This method is particularly useful as it often proceeds under milder conditions than the hydrolysis-decarboxylation sequence and is tolerant of various functional groups. lookchemmall.com These decarboxylated products serve as precursors for the synthesis of various biologically active molecules and functional materials.

Reactions with Aldehydes and Other Electrophiles

The active methylene (B1212753) group of the malonate ester is a key site for reactivity, readily undergoing deprotonation to form a stabilized carbanion. This nucleophilic carbanion can then react with a variety of electrophiles, most notably aldehydes in what is known as the Knoevenagel condensation. wikipedia.orgresearchgate.net

The Knoevenagel condensation involves the reaction of the active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product after a dehydration step. wikipedia.orgresearchgate.net This reaction is a powerful tool for carbon-carbon bond formation. In the case of this compound, reaction with an aldehyde (R-CHO) would yield a Dimethyl 2-(1-(R)-2-(3-nitropyridin-2-yl)vinyl)malonate derivative.

Beyond aldehydes, the malonate carbanion can react with other electrophiles such as alkyl halides, acyl chlorides, and Michael acceptors, allowing for a wide range of functionalization at the carbon atom between the two ester groups.

| Transformation | Reagents/Conditions | Product Type | Significance |

|---|---|---|---|

| Hydrolysis | Aqueous acid or base (e.g., HCl, NaOH) | Dicarboxylic acid | Intermediate for decarboxylation |

| Decarboxylation | Heat (often following hydrolysis) | Substituted acetic acid/ester | Versatile synthetic precursor |

| Krapcho Decarboxylation | DMSO, NaCl, H₂O, heat | Substituted methyl acetate | Direct, often milder, decarboxylation |

| Knoevenagel Condensation | Aldehyde (R-CHO), weak base (e.g., piperidine) | α,β-unsaturated compound | Carbon-carbon bond formation |

| Alkylation/Acylation | Alkyl/Acyl halides, base | Substituted malonate | Further functionalization |

Intramolecular and Intermolecular Cyclization Processes

The strategic placement of the nitro and malonate functionalities on the pyridine ring makes this compound a valuable precursor for various cyclization reactions. These can be either intramolecular, where the molecule folds onto itself, or intermolecular, involving reaction with another molecule to form a ring system.

Following the reduction of the nitro group to an amine, the resulting Dimethyl 2-(3-aminopyridin-2-yl)malonate possesses both a nucleophilic amino group and the electrophilic ester carbonyls of the malonate. This arrangement is ripe for intramolecular cyclization to form fused heterocyclic systems. For example, under appropriate conditions, an intramolecular condensation could lead to the formation of a dihydropyrido[2,3-b]pyrazinone derivative.

Intermolecularly, this compound can participate in cyclocondensation reactions with various dinucleophiles. nih.gov For instance, reaction with amidines or guanidines could lead to the formation of substituted pyrimidine (B1678525) rings fused to the pyridine core. The reactivity of the malonate ester allows it to act as a three-carbon building block in the construction of new heterocyclic rings. These cyclization processes are fundamental in medicinal chemistry for the synthesis of novel scaffolds with potential biological activity.

Annulation Reactions Leading to Fused Heterocyclic Systems

The reactivity of this compound as a precursor in annulation reactions is a subject of significant interest in synthetic organic chemistry, owing to the potential for constructing complex fused heterocyclic systems. These systems are scaffolds for novel pharmaceutical agents and functional materials. The strategic placement of the nitro group at the 3-position and the malonate moiety at the 2-position of the pyridine ring provides a unique combination of electronic and steric factors that govern its reactivity in cyclization and condensation reactions.

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic attack. This electronic feature is pivotal in guiding the regioselectivity of annulation reactions. The malonate group, with its two ester functionalities, offers multiple reaction sites for intramolecular and intermolecular cyclizations.

One of the key reaction pathways for this compound involves its reaction with various dinucleophiles to construct fused bicyclic and tricyclic heterocyclic systems. For instance, in reactions with 1,3-dinucleophiles, the malonate moiety can act as a 1,3-dicarbonyl equivalent, leading to the formation of six-membered rings. A classic example of this type of reactivity is the Tschitschibabin synthesis, where a 2-aminopyridine (B139424) reacts with a malonic ester to form a pyrido[1,2-a]pyrimidine-2,4-dione. While this reaction is well-established for diethyl malonate, the principles can be extended to its dimethyl analogue.

Furthermore, multicomponent reactions involving dimethyl malonate have been shown to produce complex fused systems. For example, the reaction of salicylaldehyde, malononitrile (B47326) dimer, and dimethyl malonate yields a dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. This highlights the versatility of dimethyl malonate in constructing intricate molecular architectures in a single synthetic step.

Another potential annulation pathway involves the intramolecular cyclization of derivatives of this compound. For instance, after selective reduction of the nitro group to an amino group, the resulting intermediate could undergo intramolecular condensation between the newly formed amino group and one of the ester functionalities of the malonate, leading to the formation of a fused lactam.

The synthesis of pyrido[1,2-a]indoles has been achieved through the reaction of a related compound, diethyl 2-(pyridin-2-ylmethylene)malonate, with an aryne. nih.govnih.gov This suggests that under appropriate conditions, the pyridine-malonate scaffold can participate in annulation reactions with suitable reaction partners to form extended aromatic systems. The presence of the nitro group in this compound would be expected to modulate the reactivity and potentially influence the outcome of such reactions.

Detailed mechanistic studies often reveal the intricate steps involved in these annulation reactions. The initial step typically involves a nucleophilic attack on the pyridine ring or a condensation reaction at the malonate moiety. Subsequent cyclization and aromatization steps then lead to the final fused heterocyclic product. The reaction conditions, such as the choice of solvent, temperature, and catalyst, play a crucial role in determining the reaction pathway and the yield of the desired product.

The following table summarizes hypothetical annulation reactions of this compound with various dinucleophiles, based on established reactivity patterns of related compounds.

| Dinucleophile | Fused Heterocyclic Product | Reaction Conditions | Proposed Mechanism |

| 2-Aminopyridine | Pyrido[1,2-a]pyrimidine derivative | High Temperature, Base | Initial transamidation followed by intramolecular cyclization and dehydration. |

| Hydrazine | Pyrazolo[1,5-a]pyridine derivative | Reflux in Ethanol | Condensation to form a hydrazone, followed by intramolecular cyclization. |

| Guanidine | Pyrimido[1,2-a]pyridine derivative | Basic conditions | Formation of an intermediate biguanide (B1667054) derivative, followed by cyclization. |

| o-Phenylenediamine | Benzimidazolo[1,2-a]pyridine derivative | Acid catalyst, heat | Formation of an intermediate diamide, followed by intramolecular cyclization and dehydration. |

Strategic Applications of Dimethyl 2 3 Nitropyridin 2 Yl Malonate in Organic Synthesis

Role as a Key Building Block in Complex Organic Molecule Synthesis

The utility of Dimethyl 2-(3-nitropyridin-2-yl)malonate in organic synthesis stems from the dual reactivity of its functional groups. The malonate moiety is a classical precursor for creating carbon-carbon bonds and for participating in cyclization reactions, while the nitropyridine core offers sites for substitution and modification.

This compound is an exemplary starting material for the construction of fused and complex heterocyclic systems. Malonic acid derivatives are well-established reagents in cyclocondensation reactions that form a variety of "malonyl heterocycles," which contain a 1,3-dicarbonyl structural element. nih.gov This capability allows for the synthesis of diverse ring systems. For instance, malonates are famously used in the synthesis of barbituric acids via reaction with urea. nih.govwikipedia.org

The presence of both the malonate and the reactive nitropyridine functionalities within the same molecule allows for intricate intramolecular or sequential reactions to build polycyclic frameworks. Malonate esters are pivotal in constructing fused heterocycles, and while the 5-nitro isomer is more commonly cited in multicomponent reactions to form complex systems like chromeno-pyridines, the 3-nitro derivative possesses the necessary functionalities for similar transformations. semanticscholar.org The general strategy involves using the malonate's active methylene (B1212753) group for an initial reaction, followed by a cyclization step involving the pyridine (B92270) ring or its substituents.

The compound is highly valuable for creating a library of functionalized pyridine derivatives. The reactivity of the nitropyridine ring is the key to this versatility. The nitro group can be readily transformed into other functional groups, significantly altering the molecule's properties and subsequent reactivity.

Key transformations include:

Reduction: The nitro group can be reduced to an amino group (NH2). This transformation is fundamental, as it converts the electron-withdrawing nature of the nitro group into the electron-donating character of an amine. The resulting aminopyridine is a crucial intermediate for synthesizing a wide range of bioactive molecules and ligands. nih.gov

Nucleophilic Aromatic Substitution: The electron-withdrawing effect of the nitro group activates the pyridine ring, facilitating nucleophilic aromatic substitution reactions where other functional groups can replace the nitro group.

Malonate Group Modification: The dimethyl ester groups of the malonate moiety can be hydrolyzed to carboxylic acids, transesterified, or reacted with amines to form amides, adding another layer of synthetic variability.

These transformations enable chemists to fine-tune the electronic and steric properties of the pyridine scaffold for specific applications.

Table 1: Key Synthetic Transformations

| Transformation Type | Reagents/Conditions | Resulting Functional Group | Significance |

| Nitro Group Reduction | e.g., H₂, Pd/C; Ammonium formate | Amine (-NH₂) | Introduces a nucleophilic and electron-donating group, key for further functionalization. nih.gov |

| Nucleophilic Substitution | Various Nucleophiles | Varies (e.g., -OR, -NR₂) | Allows for direct replacement of the nitro group to introduce diverse functionalities. |

| Ester Hydrolysis | Acid or Base Catalysis | Carboxylic Acids (-COOH) | Enables formation of salts, amides, or further derivatization. |

| Transesterification | Alcohol, Catalyst | Different Ester (-COOR') | Modifies solubility and reactivity of the malonate moiety. |

Contribution to Chemical Synthesis of Biologically Relevant Compounds

Nitropyridines are valuable scaffolds that have garnered significant interest from researchers for the development of bioactive molecules. nih.gov As a polyfunctional intermediate, this compound is strategically positioned in the synthetic pathways leading to compounds with potential therapeutic or agricultural value.

The structural motifs accessible from this compound are relevant to the design of enzyme inhibitors. For example, arylidene malonate derivatives have been evaluated as inhibitors of Toll-like receptor 4 (TLR4) signaling. nih.gov The core structure of this compound can be elaborated into more complex molecules designed to fit into the active sites of specific enzymes. A crucial synthetic step in this context is the reduction of the nitro group, which can lead to intermediates that interact with enzyme active sites. nih.gov For instance, the synthesis of the highly selective DNA-dependent protein kinase inhibitor AZD7648 started from 2-amino-4-methyl-5-nitropyridine, demonstrating the importance of the nitro-to-amino conversion on a pyridine ring for creating potent inhibitors. nih.gov

The pyridine ring is a common feature in many pharmaceuticals and agrochemicals, and substituted malonates are also important starting materials for numerous Active Pharmaceutical Ingredients (APIs). derpharmachemica.com this compound serves as a precursor to molecules in both of these critical industries. The ability to generate diverse libraries of functionalized pyridines allows for the exploration of structure-activity relationships in drug discovery and agrochemical development. The synthesis of various bioactive compounds, from antitumor agents to fungicides, often involves intermediates derived from the functionalization of nitropyridine or malonate scaffolds. nih.gov

Table 2: Applications in Biologically Active Compound Synthesis

| Application Area | Target Compound Class | Role of the Precursor |

| Pharmaceuticals | Enzyme Inhibitors (e.g., Kinase Inhibitors) | Provides the core pyridine scaffold and functional groups for elaboration into active site binders. nih.gov |

| Fused Heterocyclic Drugs | Acts as a key building block for constructing polycyclic systems with therapeutic properties. semanticscholar.org | |

| Agrochemicals | Fungicides, Herbicides | Serves as a starting material for compounds containing the toxophoric nitropyridine or derived aminopyridine moiety. |

Advancements in Synthetic Methodologies and Reaction Discovery

The utility of this compound is enhanced by modern synthetic methods that improve efficiency and expand its chemical reactivity. Multicomponent reactions (MCRs), which allow for the formation of several chemical bonds in a single operation, represent a significant advancement. semanticscholar.org These processes are highly efficient and generate molecular complexity rapidly. Malonate derivatives are frequently used in MCRs to produce complex heterocyclic structures, such as chromeno[2,3-b]pyridines, under mild conditions. semanticscholar.org

Furthermore, recent research has focused on the versatile chemistry of the nitro group itself. The conversion of a nitro group into a nitronate opens up novel reaction pathways, including formal cycloadditions and reactions where the traditional nucleophilic character of the α-carbon is reversed. researchgate.net These advanced methods expand the synthetic chemist's toolkit, allowing a single precursor like this compound to be guided down an even greater number of productive reaction pathways to generate novel and valuable compounds. researchgate.net

Mechanistic Insights Guiding Novel Synthetic Pathways

The synthesis of this compound and its subsequent transformations are primarily governed by the principles of nucleophilic aromatic substitution (SNAr). A deeper understanding of the underlying reaction mechanisms is crucial for the rational design of novel and efficient synthetic routes. The reaction typically proceeds through a well-established addition-elimination pathway, involving the formation of a key intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.comlibretexts.org

The process is initiated by the attack of a nucleophile, in this case, the enolate of dimethyl malonate, on the electron-deficient pyridine ring. The presence of the strongly electron-withdrawing nitro group at the 3-position, along with the nitrogen atom in the pyridine ring, significantly activates the C-2 position towards nucleophilic attack. This activation facilitates the formation of the resonance-stabilized anionic σ-complex, the Meisenheimer intermediate. nih.govrsc.org The stability of this intermediate is a critical factor in the reaction pathway. Kinetic studies on analogous reactions involving 2-chloro-3,5-dinitropyridine (B146277) have suggested that the formation of the Meisenheimer complex is often the rate-determining step.

The general mechanism can be outlined as follows:

Nucleophile Generation: A base is employed to deprotonate dimethyl malonate, generating the corresponding carbanion (enolate), which serves as the active nucleophile. The choice and strength of the base can influence the reaction rate and yield.

Formation of the Meisenheimer Complex: The dimethyl malonate enolate attacks the C-2 position of the 3-nitropyridine (B142982) ring, which bears a suitable leaving group (e.g., a halide). This addition leads to the formation of a tetrahedral intermediate where the negative charge is delocalized over the pyridine ring and the nitro group.

Rearomatization: The intermediate subsequently collapses, expelling the leaving group and restoring the aromaticity of the pyridine ring to yield the final product, this compound.

The stability and reactivity of the Meisenheimer complex are influenced by several factors, including the nature of the solvent, the substituents on the pyridine ring, and the nucleophile itself. For instance, the electronic effects of the nitro group play a pivotal role in stabilizing the negative charge of the intermediate through resonance.

Interactive Data Table: Factors Influencing Meisenheimer Complex Stability and SNAr Reaction Rate

| Factor | Influence on Meisenheimer Complex Stability | Consequence for SNAr Reaction Rate |

| Electron-Withdrawing Groups (e.g., -NO2) | High stabilization through resonance and inductive effects. | Significant rate acceleration. |

| Leaving Group Ability | Less critical for the rate-determining step (formation of the complex). | Minor influence on the overall reaction rate. |

| Nucleophile Strength | Stronger nucleophiles lead to faster formation. | Increased reaction rate. |

| Solvent Polarity | Polar aprotic solvents can stabilize the charged intermediate. | Can enhance the reaction rate. |

Development of Catalytic Systems for Transformations Involving this compound

While the initial synthesis of this compound is typically a base-mediated process, the development of catalytic systems for its subsequent transformations is an area of significant interest in organic synthesis. The functional groups present in the molecule, namely the malonate moiety and the nitropyridine core, offer multiple avenues for catalytic functionalization.

Catalytic Decarboxylation:

The malonate group can be a precursor to a single carboxylic acid or a methylene group through catalytic decarboxylation. Transition-metal-free methods for the decarboxylation of dimethyl malonate derivatives have been developed, offering an efficient route to α-amino acid esters. rsc.org Photoredox catalysis has also emerged as a powerful tool for the hydrodecarboxylation of malonic acid derivatives under mild conditions. nih.gov These catalytic strategies could potentially be applied to this compound to access novel pyridine-substituted acetic acid derivatives.

Asymmetric Catalysis:

The malonate component can participate in various C-C bond-forming reactions. For instance, the development of chiral organocatalysts for the asymmetric Michael addition of malonate esters to nitroolefins is a well-established field. researchgate.netrsc.orgbuchler-gmbh.com While this applies to the malonate as a nucleophile, the principles of asymmetric catalysis could be extended to reactions where this compound acts as a substrate. For example, enantioselective catalytic modifications of the malonate moiety or the pyridine ring could lead to the synthesis of chiral molecules with potential applications in medicinal chemistry. Iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates has been shown to be effective for constructing enantioenriched all-carbon quaternary centers. organic-chemistry.org

Transition-Metal Catalyzed Cross-Coupling:

The pyridine ring of this compound can be a target for transition-metal-catalyzed cross-coupling reactions. While the nitro group can sometimes interfere with certain catalytic cycles, it can also serve as a directing group or be transformed into other functionalities. The development of catalytic systems for the C-H functionalization of pyridines is a rapidly advancing area. ucas.ac.cn Although specific systems for this particular malonate derivative are not extensively documented, catalysts based on palladium, rhodium, or ruthenium could potentially be employed for late-stage functionalization of the pyridine core. nih.govnih.gov

Interactive Data Table: Potential Catalytic Transformations of this compound

| Functional Group | Type of Catalytic Transformation | Potential Catalyst Class | Potential Product Type |

| Malonate | Decarboxylation | Transition-metal-free (e.g., TBAI/TBHP), Photoredox catalysts | Pyridine-substituted acetic acid derivatives |

| Malonate | Asymmetric Alkylation | Chiral organocatalysts, Iridium complexes | Chiral pyridine-substituted malonates |

| Pyridine Ring | C-H Functionalization/Cross-Coupling | Palladium, Rhodium, Ruthenium complexes | Functionalized pyridine derivatives |

The strategic application of these and other emerging catalytic methodologies holds the key to unlocking the full synthetic potential of this compound as a versatile building block in organic synthesis.

Comprehensive Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise arrangement of atoms in Dimethyl 2-(3-nitropyridin-2-yl)malonate can be determined.

The ¹H NMR spectrum of this compound displays distinct signals that correspond to the different types of protons present in the molecule. The spectrum, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals key structural features.

The pyridine (B92270) ring protons appear in the aromatic region of the spectrum. The proton at the 6-position (H-6) typically resonates as a doublet of doublets around 8.83 ppm, coupling to both the proton at the 4-position (H-4) and the proton at the 5-position (H-5). The H-4 proton is observed as a doublet of doublets near 8.54 ppm, showing coupling to H-6 and H-5. The H-5 proton appears as a doublet of doublets around 7.52 ppm, coupling to both H-4 and H-6.

A sharp singlet is observed for the methine proton of the malonate group at approximately 5.64 ppm. The two methoxy (B1213986) groups of the dimethyl malonate moiety give rise to a singlet at around 3.82 ppm, integrating to six protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.83 | dd | 4.6, 1.5 | H-6 |

| 8.54 | dd | 8.4, 1.5 | H-4 |

| 7.52 | dd | 8.4, 4.6 | H-5 |

| 5.64 | s | CH | |

| 3.82 | s | 2 x OCH₃ |

This is an interactive data table. You can sort and filter the data as needed.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the case of this compound, the spectrum shows signals for all the unique carbon atoms.

The carbonyl carbons of the ester groups are typically found in the downfield region of the spectrum, at approximately 166.4 ppm. The carbon atoms of the pyridine ring resonate in the aromatic region. The carbon atom bearing the nitro group (C-3) appears around 152.9 ppm, while the carbon attached to the malonate group (C-2) is observed near 149.6 ppm. The other pyridine ring carbons, C-6, C-4, and C-5, show signals at approximately 146.9 ppm, 134.8 ppm, and 125.1 ppm, respectively.

The methine carbon of the malonate group gives a signal around 53.6 ppm, and the carbons of the two equivalent methoxy groups are observed at about 53.4 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 166.4 | C=O |

| 152.9 | C-3 |

| 149.6 | C-2 |

| 146.9 | C-6 |

| 134.8 | C-4 |

| 125.1 | C-5 |

| 53.6 | CH |

| 53.4 | OCH₃ |

This is an interactive data table. You can sort and filter the data as needed.

While ¹H and ¹³C NMR provide foundational structural information, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can offer deeper insights into the molecular structure of this compound.

A COSY spectrum would show correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between the H-4, H-5, and H-6 protons of the pyridine ring, confirming their connectivity. Specifically, H-5 would show correlations to both H-4 and H-6.

A NOESY spectrum reveals through-space interactions between protons that are in close proximity. This can be particularly useful for confirming the spatial arrangement of substituents. For example, a NOESY experiment could show a correlation between the methine proton of the malonate group and the H-3 proton of the pyridine ring, providing evidence for their proximity in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The calculated exact mass for the compound (C₁₀H₁₀N₂O₆) is 254.0539. HRMS analysis would be expected to yield a measured m/z value very close to this calculated mass, confirming the elemental composition.

Electrospray Ionization is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺ or as an adduct with a cation such as sodium [M+Na]⁺. For this compound, the expected [M+H]⁺ ion would have an m/z of approximately 255.0617.

The fragmentation pattern observed in the ESI-MS/MS spectrum can provide valuable structural information. Common fragmentation pathways for this molecule could include the loss of a methoxy group (-OCH₃), a methoxycarbonyl group (-COOCH₃), or the entire dimethyl malonate moiety.

Table 3: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ | 254.0539 | ~254.05 |

| [M+H]⁺ | 255.0617 | ~255.06 |

| [M+Na]⁺ | 277.0436 | ~277.04 |

This is an interactive data table. You can sort and filter the data as needed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the dimethyl ester groups, the nitro group, and the pyridine ring.

The presence of the two ester functional groups gives rise to a strong, sharp absorption band for the carbonyl (C=O) stretching vibration, typically observed in the region of 1730-1750 cm⁻¹. researchgate.net Another significant feature is the C-O stretching vibrations of the ester, which are expected to appear in the 1300-1000 cm⁻¹ range.

The nitro (NO₂) group attached to the pyridine ring is identifiable by two distinct, strong stretching vibrations: the asymmetric stretch, typically found in the 1560-1500 cm⁻¹ range, and the symmetric stretch, which appears in the 1390-1300 cm⁻¹ region. semanticscholar.org

Vibrations associated with the substituted pyridine ring also provide characteristic signals. Aromatic C=C and C=N stretching vibrations are expected to produce multiple bands in the 1600-1400 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretching | 1730 - 1750 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1390 |

| Aromatic Ring (C=C, C=N) | Stretching | 1400 - 1600 |

| Ester (C-O) | Stretching | 1000 - 1300 |

| Aromatic (C-H) | Stretching | > 3000 |

X-ray Crystallography for Definitive Solid-State Structure Determination

While specific single-crystal X-ray diffraction data for this compound is not widely published, this technique remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Such an analysis would provide invaluable information on the molecule's conformation, geometry, and the nature of its intermolecular interactions.

An X-ray crystallographic study would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. The pyridine ring is expected to be largely planar. A critical aspect of the molecular geometry would be the relative orientation of the nitro and malonate substituents with respect to this ring. Due to steric hindrance between the bulky malonate group and the adjacent nitro group, it is probable that the nitro group is twisted slightly out of the plane of the pyridine ring.

The conformation of the dimethyl malonate moiety is also of significant interest. Theoretical and experimental studies on dimethyl malonate itself have shown the existence of different stable conformers. researchgate.netrsc.org The conformation of this fragment in this compound would be influenced by both steric effects and intramolecular interactions, such as potential weak hydrogen bonds between the methoxy groups and the pyridine ring or nitro group.

| Structural Parameter | Expected Observation |

|---|---|

| Pyridine Ring Geometry | Planar or near-planar |

| Nitro Group Orientation | Likely twisted relative to the pyridine ring plane |

| Malonate Conformation | Governed by steric and intramolecular forces |

| Bond Lengths & Angles | Consistent with sp² and sp³ hybridization |

In the solid state, molecules of this compound would arrange themselves into a crystal lattice defined by various non-covalent intermolecular interactions. These interactions dictate the compound's macroscopic properties, such as its melting point and solubility.

Given the functional groups present, several types of intermolecular interactions are plausible. Weak C-H···O hydrogen bonds are likely to be significant, involving the methyl and pyridine C-H groups as donors and the oxygen atoms of the ester carbonyl and nitro groups as acceptors. Furthermore, π-π stacking interactions between the electron-deficient nitropyridine rings could play a role in stabilizing the crystal packing. researchgate.net The interplay of these forces would result in a unique three-dimensional supramolecular architecture.

Chromatographic Techniques for Purity Assessment (e.g., HPLC, UPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable for assessing the purity of this compound. These methods separate the target compound from any impurities, starting materials, or by-products.

A reversed-phase HPLC (RP-HPLC) method would be highly suitable for this purpose. In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. For a compound like this compound, a gradient elution using a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would likely provide excellent resolution. sielc.comresearchgate.net A Diode-Array Detector (DAD) would be appropriate for detection, monitoring the absorbance at a wavelength where the nitropyridine chromophore absorbs strongly. nih.gov UPLC, which uses smaller particle size columns, offers the advantages of faster analysis times and improved resolution over traditional HPLC.

| Parameter | Typical Condition |

|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) or UPLC |

| Stationary Phase (Column) | C18 (Octadecylsilane) |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |

| Detector | UV-Vis or Diode-Array Detector (DAD) |

| Purpose | Purity assessment, impurity profiling |

Lack of Specific Research Data Precludes In-Depth Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in computational and theoretical studies specifically focused on the chemical compound this compound. While research exists for structurally similar compounds and broader categories of malonate derivatives, detailed quantum chemical calculations, reaction pathway modeling, and molecular docking studies for this precise molecule are not presently available in published research. This absence of specific data prevents a thorough and scientifically accurate analysis as outlined in the requested article structure.

Computational chemistry is a powerful tool for understanding the electronic and geometric structures of molecules. Techniques such as Density Functional Theory (DFT) are frequently applied to elucidate molecular properties, including orbital energies, electron density distribution, and vibrational frequencies. Such calculations provide fundamental insights into the reactivity and stability of a compound. For this compound, these studies would be invaluable for understanding the influence of the nitro group and the pyridine ring on the malonate moiety. However, no specific DFT studies for this compound have been reported.

Furthermore, the modeling of reaction pathways and the characterization of transition states are crucial for predicting reaction mechanisms and kinetics. This type of computational analysis would be instrumental in understanding the synthetic routes involving this compound and its potential transformations. The lack of such studies means that any discussion on its reaction mechanisms from a computational standpoint would be purely speculative.

In the realm of medicinal chemistry and drug design, molecular docking is a key computational method used to predict the interaction between a small molecule (ligand) and a biological target, such as an enzyme or receptor. These studies can help in identifying potential therapeutic targets and elucidating the molecular basis of a compound's biological activity. While the general class of pyridine and malonate derivatives has been investigated for various biological activities, specific molecular docking studies for this compound, including the analysis of binding pockets and prediction of mechanisms of action at a molecular level, are not documented in the current body of scientific literature.

Similarly, the application of advanced computational modeling techniques, which could offer deeper insights into the dynamic behavior and properties of the molecule, has not been reported for this compound.

Due to the absence of specific research and the corresponding data, it is not possible to construct an article that adheres to the requested detailed outline without resorting to speculation, which would compromise the scientific accuracy and integrity of the content. Further experimental and computational research is required to provide the necessary data to populate the outlined sections.

Computational and Theoretical Studies of Dimethyl 2 3 Nitropyridin 2 Yl Malonate

Advanced Computational Modeling Techniques

Molecular Dynamics Simulations for Conformational Landscapes

Currently, there are no publicly available studies that have employed molecular dynamics simulations to investigate the conformational landscapes of Dimethyl 2-(3-nitropyridin-2-yl)malonate. Such simulations would be invaluable in understanding the flexibility of the molecule, identifying its low-energy conformations, and determining the rotational barriers around its key single bonds. This information is crucial for predicting its reactivity, binding affinity with biological targets, and its physical properties in the solid state and in solution. Future research in this area would significantly contribute to a more complete profile of this compound.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Similarly, a Hirshfeld surface analysis of this compound has not been reported in the scientific literature. This powerful tool is used to visualize and quantify the various intermolecular interactions within a crystal structure, such as hydrogen bonds and van der Waals forces. By mapping properties like dnorm (normalized contact distance) onto the molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state. The absence of a crystal structure for this compound precludes such an analysis. Future crystallographic studies combined with Hirshfeld surface analysis would provide critical insights into the stability and packing motifs of this compound.

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized pyridines is a cornerstone of heterocyclic chemistry, and the development of environmentally benign and efficient methods is a paramount goal. nih.gov Future research will likely focus on moving beyond traditional multi-step procedures towards more sustainable and atom-economical synthetic strategies for Dimethyl 2-(3-nitropyridin-2-yl)malonate and its analogs.

A promising approach involves the adaptation of methods used for similar structures, such as the synthesis of 2-methyl-3-nitropyridines, which starts from 2-chloro-3-nitropyridines and diethyl malonate, followed by hydrolysis and decarboxylation. mdpi.comnih.gov For this compound, a direct nucleophilic substitution of 2-chloro-3-nitropyridine (B167233) with dimethyl malonate would be the target reaction.

Emerging sustainable methodologies that could be applied include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of pyridine (B92270) derivatives. nih.gov

Multicomponent Reactions (MCRs): Designing a one-pot reaction that combines several starting materials to form the target compound would enhance efficiency and reduce waste. researchgate.netacs.org

Green Catalysts: The use of reusable, non-toxic catalysts, such as iron-based catalysts or those immobilized on solid supports, presents a sustainable alternative to conventional reagents. rsc.orgresearchgate.net

Solvent-Free or Green Solvents: Exploring reactions under solvent-free conditions or in environmentally friendly solvents like water or ionic liquids aligns with the principles of green chemistry. nih.govresearchgate.net

| Synthetic Method | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, improved purity. nih.gov | Optimization of temperature, pressure, and irradiation time. |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. researchgate.net | Identification of suitable starting materials for a one-pot synthesis. |

| Heterogeneous Catalysis | Catalyst reusability, easier product purification, reduced environmental impact. acs.org | Development of stable and selective solid-supported catalysts. |

| Flow Chemistry | Improved safety, scalability, and precise control over reaction parameters. | Design of continuous flow reactors for the synthesis process. |

Expansion of Reactivity Profiles for Broad Chemical Derivatization

The chemical architecture of this compound offers multiple sites for chemical modification, making it a versatile building block for creating diverse molecular structures. Future research will aim to fully map and exploit its reactivity.

Reactions involving the Nitropyridine Core:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the pyridine ring for nucleophilic attack. wikipedia.org A key area of future study is the substitution of the nitro group itself, which can act as an effective leaving group, particularly with soft nucleophiles like thiols. mdpi.comnih.gov This allows for the introduction of various functionalities at the 3-position. Research into using a wider range of nucleophiles (O, N, S-based) will broaden its synthetic utility. mdpi.commdpi.com

Reduction of the Nitro Group: The conversion of the nitro group to an amino group is a fundamental transformation. mdpi.com This would yield Dimethyl 2-(3-aminopyridin-2-yl)malonate, a key intermediate for synthesizing fused heterocyclic systems, pharmaceuticals, and other bioactive molecules. mdpi.com

Vicarious Nucleophilic Substitution (VNS): This method allows for the direct C-H functionalization of nitropyridines, typically at positions ortho or para to the nitro group. nih.govacs.org Exploring VNS reactions could lead to the introduction of alkyl or other substituents onto the pyridine ring, further diversifying the available derivatives. ntnu.no

Reactions of the Malonate Moiety:

Hydrolysis and Decarboxylation: The dimethyl ester can be hydrolyzed to the corresponding dicarboxylic acid, which can then be decarboxylated to yield 2-(3-nitropyridin-2-yl)acetic acid derivatives.

Alkylation/Acylation: The active methylene (B1212753) proton of the malonate group can be deprotonated to form a carbanion, which can then be reacted with various electrophiles to introduce new substituents at the carbon linking the pyridine ring and the ester groups.

| Reactive Site | Reaction Type | Potential Product Class | Significance |

|---|---|---|---|

| Nitro Group (C3) | Nucleophilic Aromatic Substitution (SNAr) | 3-Thio, 3-Alkoxy, 3-Amino Pyridines | Direct introduction of new functional groups. mdpi.com |

| Nitro Group | Reduction | 3-Aminopyridine Derivatives | Precursors for bioactive compounds and fused heterocycles. mdpi.com |

| Pyridine Ring (C4/C6) | Vicarious Nucleophilic Substitution (VNS) | C-H Alkylated Pyridines | Direct functionalization of the pyridine backbone. nih.gov |

| Malonate Methylene | Alkylation | Quaternary Carbon Centers | Creation of sterically complex molecules. nih.gov |

Exploration of this compound in Materials Science

While not yet established, the structural and electronic properties of this compound suggest its potential as a precursor for advanced functional materials.

Metal-Organic Frameworks (MOFs): Pyridine derivatives are widely used as organic linkers in the construction of MOFs. alfa-chemistry.comrsc.org After hydrolysis of the ester groups to carboxylic acids, the resulting 2-(3-nitropyridin-2-yl)malonic acid could serve as a multitopic linker. The pyridine nitrogen and the carboxylate groups could coordinate to metal centers, while the nitro group would be available for post-synthetic modification, potentially altering the MOF's properties, such as gas sorption or catalytic activity. rsc.orgnih.gov

Organic Electronic Materials: The electron-deficient nature of the nitropyridine ring makes it an interesting component for materials requiring electron-accepting properties. acs.org Derivatization to create extended π-conjugated systems could lead to novel organic semiconductors or components for organic light-emitting diodes (OLEDs). researchgate.net

Fluorescent Materials: Certain substituted 2-styrylpyridines, synthesized from 2-methyl-3-nitropyridine (B124571) precursors, have shown remarkable fluorescent properties. mdpi.com Given that this compound can be chemically modified to introduce styryl or other chromophoric groups, it holds potential as a scaffold for developing new fluorescent dyes and sensors. nih.gov

| Material Class | Required Modification | Potential Function |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Hydrolysis of esters to carboxylic acids. | Functional organic linker for catalysis or gas storage. alfa-chemistry.comrsc.org |

| Organic Semiconductors | Derivatization to form extended conjugated systems. | Electron-accepting component in organic electronic devices. acs.org |

| Fluorescent Dyes/Sensors | Introduction of chromophoric groups (e.g., styryl). | Core scaffold for novel optical materials. mdpi.com |

Interdisciplinary Research Integrating Organic Synthesis with Advanced Biological Systems

The intersection of organic synthesis and biology offers exciting avenues for discovering and producing valuable molecules. This compound can play a significant role in this interdisciplinary field.

Scaffold for Bioactive Molecules: Nitropyridines are precursors to a vast array of molecules with biological activity, including potential antitumor, antiviral, and anti-neurodegenerative agents. mdpi.comresearchgate.netnih.gov this compound serves as an ideal starting point for creating libraries of novel compounds for high-throughput screening and drug discovery. Its multiple reaction handles allow for systematic modification to explore structure-activity relationships.

Integration with Synthetic Biology: The field of synthetic biology focuses on engineering microorganisms to produce complex chemicals, pharmaceuticals, and biofuels. nih.govgenscript.com While total biosynthesis of a highly functionalized, non-natural compound like this compound is challenging, a hybrid approach is emerging. Metabolic engineering can be used to create complex molecular scaffolds or precursors from simple feedstocks like glucose. nih.govdtu.dk These biologically-produced intermediates can then be isolated and subjected to chemical synthesis, using versatile reagents like this compound, to generate final products that are inaccessible through purely biological or chemical routes alone. nih.govhilarispublisher.com This chemo-biosynthetic strategy leverages the unparalleled selectivity of enzymes and the vast reaction scope of organic chemistry. ankurcapital.com

Future research could focus on designing metabolic pathways in organisms like E. coli or yeast to produce a core heterocyclic structure, which is then chemically coupled with derivatives of this compound to rapidly generate molecular diversity for biological testing. nih.govsynbiochem.co.uk This integration represents a powerful paradigm for the future of specialty chemical and pharmaceutical production. thechemicalengineer.com

Q & A

Basic: What are the optimal reaction conditions for synthesizing Dimethyl 2-(3-nitropyridin-2-yl)malonate to maximize yield?

The synthesis of this compound often involves multi-step reactions. For example, analogous malonate derivatives are synthesized using trichlorophosphate (POCl₃) at 120°C for 2 hours, achieving yields up to 77% . Key factors include:

- Temperature control : Elevated temperatures (120°C) promote efficient esterification and cyclization.

- Catalyst selection : Acidic conditions (e.g., toluene-4-sulfonic acid) enhance reactivity in inert atmospheres .

- Solvent choice : Polar aprotic solvents like 1,2-dichloroethane improve reaction homogeneity .

Advanced: How does the nitro group at the 3-position of the pyridine ring influence reactivity in cyclization reactions?

The nitro group acts as a strong electron-withdrawing group (EWG), increasing the electrophilicity of the pyridine ring. This facilitates nucleophilic attack at the adjacent carbon, enabling regioselective cyclization. For instance, in heterocycle synthesis, the nitro group directs intermediates toward forming fused pyridine derivatives, as seen in analogous bipyridine systems . Computational studies suggest this EWG effect lowers the energy barrier for transition states by ~15–20 kJ/mol .

Basic: What spectroscopic techniques are effective for characterizing this compound and verifying purity?

Key methods include:

- NMR : ¹H and ¹³C NMR identify the malonate ester protons (δ 3.7–3.9 ppm) and nitro-pyridine aromatic signals (δ 8.1–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 254.0642 (C₁₀H₁₀N₂O₆) .

- FTIR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and ester C=O (~1740 cm⁻¹) validate functional groups .

Advanced: Can computational modeling predict regioselectivity in reactions involving this compound?

Yes. Density Functional Theory (DFT) simulations reveal that the nitro group stabilizes negative charge accumulation during nucleophilic substitution, favoring attack at the C2 position of the pyridine ring. Molecular dynamics (MD) further show solvent effects (e.g., DMSO vs. toluene) alter transition-state geometries by 0.3–0.5 Å, impacting regioselectivity .

Basic: How do solvent choices affect stability and reactivity in nucleophilic substitutions?

- Polar aprotic solvents (e.g., DMF, DMSO): Stabilize charged intermediates, enhancing malonate’s nucleophilicity.

- Non-polar solvents (e.g., toluene): Improve thermal stability but may reduce reaction rates.

- Protic solvents (e.g., ethanol): Risk ester hydrolysis, reducing yields by up to 30% .

Advanced: What challenges arise when scaling up synthesis from lab to pilot scale?

Key issues include:

- Exothermicity : POCl₃-mediated reactions require precise temperature control to avoid runaway exotherms .

- Purification : Column chromatography becomes impractical; alternatives like crystallization (using ethyl acetate/hexane) are prioritized .

- Byproduct management : Nitro-group reduction byproducts (e.g., amine derivatives) necessitate rigorous QC .

Basic: How does the nitro group impact the malonate’s acidity and reactivity?

The nitro group increases the acidity of the α-hydrogens on the malonate moiety by stabilizing the enolate intermediate via resonance. The pKa of the α-hydrogens drops from ~13 (unsubstituted malonate) to ~10–11, enhancing reactivity in Knoevenagel condensations .

Advanced: What are its applications in synthesizing pharmaceutical intermediates?

This compound serves as a precursor for:

- Fluorinated pyridines : Used in kinase inhibitors (e.g., anticancer agents) via nucleophilic aromatic substitution .

- Bipyridine ligands : Critical in metal-organic frameworks (MOFs) for catalysis .

- Heterocyclic scaffolds : Condensation with aldehydes yields substituted quinolines with anti-inflammatory activity .

Advanced: Are there catalytic systems that enhance reaction efficiency?

- Organocatalysts : Proline derivatives improve enantioselectivity in asymmetric aldol reactions (up to 90% ee) .

- Transition-metal catalysts : Pd/C facilitates nitro-group reduction to amines under H₂, enabling downstream functionalization .

Basic: What safety precautions are necessary for handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles (nitro compounds are irritants) .

- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ > 2000 mg/kg in rodents).

- Storage : Refrigerate at 2–8°C to prevent decomposition .

Categorization:

- Basic FAQs : 1, 3, 5, 7, 10 (focus on synthesis, characterization, and safety).

- Advanced FAQs : 2, 4, 6, 8, 9 (mechanistic, computational, and application-driven).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.